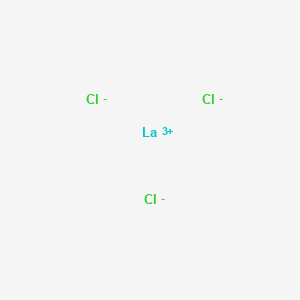






|
REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[O-:2].[Mg+2].[C:6](=[O:9])([OH:8])[O-:7].[Cl-].[La+3:11].[Cl-].[Cl-]>>[C:1](=[O:2])([O-:4])[O-:3].[La+3:11].[C:6](=[O:7])([O-:9])[O-:8].[C:1](=[O:2])([O-:4])[O-:3].[La+3:11] |f:0.1.2,3.4.5.6,7.8.9.10.11|
|


|
Name
|
|
|
Quantity
|
7 L
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
|
|
Name
|
|
|
Quantity
|
1.6 L
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[La+3].[Cl-].[Cl-]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to react for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
at 50° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the pH value of mother liquor at 6.5, the rare-earth (RE) ions can be completely precipitated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[La+3].C([O-])([O-])=O.C([O-])([O-])=O.[La+3]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |